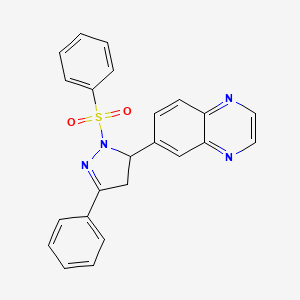
2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide is a chemical compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 7-methoxy-2-oxo-2H-chromen-4-yl-acetic acid and 2-methoxyethylamine.
Reaction Conditions: The acetic acid derivative is first activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated acid is then reacted with 2-methoxyethylamine under controlled temperature and solvent conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methoxy group to a hydroxyl group, resulting in the formation of 7-hydroxy-2-oxo-2H-chromen-4-yl-N-(2-methoxyethyl)acetamide.
Reduction: Reduction reactions can reduce the carbonyl group in the coumarin ring, leading to the formation of a corresponding alcohol derivative.
Substitution: Substitution reactions can replace the methoxy group with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: 7-hydroxy-2-oxo-2H-chromen-4-yl-N-(2-methoxyethyl)acetamide.
Reduction Products: Corresponding alcohol derivatives.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and antioxidant effects, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in the body, modulating their activity.
Pathways Involved: It may inhibit enzymes involved in inflammatory pathways or act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
7-Hydroxy-2-oxo-2H-chromen-4-yl-N-(2-methoxyethyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(2-ethoxyethyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(2-hydroxyethyl)acetamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness: 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(7-methoxy-2-oxochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-6-5-16-14(17)7-10-8-15(18)21-13-9-11(20-2)3-4-12(10)13/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBKIXOTUOXQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC(=O)OC2=C1C=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2746896.png)
![ethyl 4-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetyl)piperazine-1-carboxylate oxalate](/img/structure/B2746897.png)
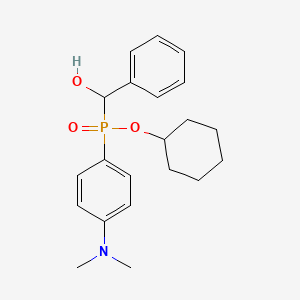
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2746899.png)
![4-methoxy-2-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2746902.png)
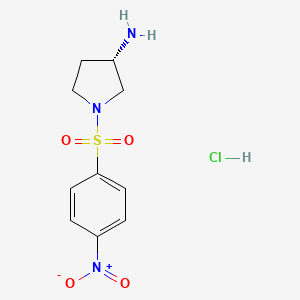
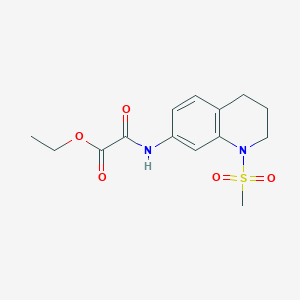
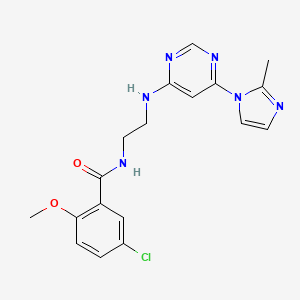
![N4-[1-(benzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2746908.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B2746910.png)
![9-(2,3-dimethylphenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746916.png)
![N-[(4-ethylphenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2746917.png)
